molecular formula C13H18N2 B6647298 N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine

N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine

Cat. No. B6647298
M. Wt: 202.30 g/mol
InChI Key: OQGCDBGPVVAQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine, also known as CHM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields such as medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine has also been found to inhibit the activity of beta-secretase, which is responsible for the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine are still being studied. However, it has been found to exhibit low toxicity levels in vitro and in vivo. It has also been found to possess good pharmacokinetic properties, such as good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine for lab experiments is its ease of synthesis. It can be synthesized using simple and readily available reagents. Additionally, it exhibits good solubility in various solvents, making it easy to work with in the lab. However, one of the limitations of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine is its low stability in acidic and basic conditions. This can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for the research and development of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of analogs of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine with improved potency and selectivity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine and its potential applications in various fields such as drug discovery and disease treatment.
In conclusion, N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine, or N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine, is a chemical compound with significant potential in various scientific research applications. Its ease of synthesis, low toxicity levels, and good pharmacokinetic properties make it a promising compound for drug discovery and disease treatment. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine involves the reaction of 5-methylpyridin-2-amine with cyclohex-3-en-1-ylmethanol in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a hydrogenation process, resulting in the formation of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine. The purity of N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the formation of beta-amyloid plaques in the brain. Additionally, N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine has been found to possess antifungal and antibacterial properties.

properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-3,7-9,12H,4-6,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGCDBGPVVAQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.